molecular formula C12H22O4 B12946592 1,4-Di(1,3-dioxan-2-yl)butane CAS No. 111865-42-0

1,4-Di(1,3-dioxan-2-yl)butane

Cat. No.: B12946592
CAS No.: 111865-42-0
M. Wt: 230.30 g/mol
InChI Key: QKYZOWIKYMGDFR-UHFFFAOYSA-N
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Description

1,4-Di(1,3-dioxan-2-yl)butane is an organic compound characterized by the presence of two 1,3-dioxane rings attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di(1,3-dioxan-2-yl)butane can be synthesized through the acetalization of 1,4-butanediol with formaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures the formation of stable 1,3-dioxane rings.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation setups to ensure efficient water removal and high yield of the desired product. The use of robust acid catalysts and optimized reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Di(1,3-dioxan-2-yl)butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dioxanone derivatives.

    Reduction: Reduction reactions can yield corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dioxane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Dioxanone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted dioxane derivatives.

Scientific Research Applications

1,4-Di(1,3-dioxan-2-yl)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Di(1,3-dioxan-2-yl)butane involves its interaction with various molecular targets. The compound’s dioxane rings can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. Additionally, its ability to undergo substitution reactions makes it a versatile intermediate in synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Di(1,3-dioxan-2-yl)butane is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its dual dioxane rings provide stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

111865-42-0

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

2-[4-(1,3-dioxan-2-yl)butyl]-1,3-dioxane

InChI

InChI=1S/C12H22O4/c1(5-11-13-7-3-8-14-11)2-6-12-15-9-4-10-16-12/h11-12H,1-10H2

InChI Key

QKYZOWIKYMGDFR-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)CCCCC2OCCCO2

Origin of Product

United States

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